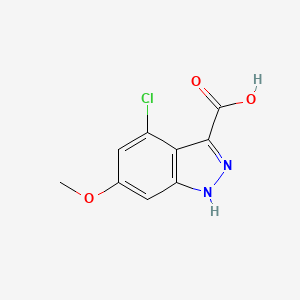

4-chloro-6-methoxy-1H-indazole-3-carboxylic acid

描述

4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with chlorine at position 4, a methoxy group at position 6, and a carboxylic acid moiety at position 3. The chlorine and methoxy substituents modulate electronic and steric properties, influencing solubility, metabolic stability, and target binding .

属性

IUPAC Name |

4-chloro-6-methoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3/c1-15-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBBLVROQRZPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646455 | |

| Record name | 4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-38-7 | |

| Record name | 4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes Overview

The synthesis of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid generally proceeds via:

- Construction of the indazole ring system from substituted anilines or indoles.

- Introduction of the chloro and methoxy substituents on the aromatic ring.

- Functionalization at the 3-position to install the carboxylic acid group.

Two main strategic approaches have been reported:

| Approach | Starting Material | Key Steps | Advantages | References |

|---|---|---|---|---|

| Cyclization of substituted anilines | 4-chloro-6-methoxyaniline derivatives | Diazotization, hydrazine treatment, ring closure | Straightforward, scalable | |

| Nitrosation of substituted indoles | 4-chloro-6-methoxyindole | Nitrosation at C3, oxime formation, ring closure to indazole-3-carboxaldehyde, oxidation to acid | High regioselectivity, good yields with electron-deficient indoles |

Detailed Preparation Methods

Cyclization from Substituted Anilines or Isatins

A classical method involves the conversion of substituted isatins or anilines bearing chloro and methoxy groups into the indazole-3-carboxylic acid:

- Step 1: The substituted isatin (e.g., 4-chloro-6-methoxyisatin) is treated with aqueous sodium hydroxide and heated (~50 °C) to open the lactam ring.

- Step 2: The reaction mixture is cooled and treated with sodium nitrite under acidic conditions (sulfuric acid) at 0 °C to generate a diazonium intermediate.

- Step 3: Addition of tin(II) chloride dihydrate in hydrochloric acid reduces the intermediate, promoting ring closure to form the indazole-3-carboxylic acid.

- Step 4: The crude product is isolated by filtration and can be purified by recrystallization from acetic acid.

This method achieves quantitative yields and high purity, suitable for scale-up without extensive purification steps.

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | 50 °C (alkaline hydrolysis), 0 °C (nitrosation) | Efficient ring transformation |

| Reagents | NaOH, NaNO2, H2SO4, SnCl2·2H2O, HCl | Sequential functional group conversion |

| Yield | ~100% (mass balance) | High yield and purity |

| Purification | Recrystallization from acetic acid | High purity for further use |

This approach is adapted from Snyder et al., 1952, and recent commercial synthesis protocols.

Nitrosation of Substituted Indoles Followed by Oxidation

An alternative modern approach involves:

- Step 1: Nitrosation of 4-chloro-6-methoxyindole at the C3 position using sodium nitrite and acid at low temperature (0 °C), forming an oxime intermediate.

- Step 2: Hydrolysis and rearrangement lead to ring opening and subsequent ring closure, yielding 4-chloro-6-methoxy-1H-indazole-3-carboxaldehyde.

- Step 3: The aldehyde is oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Key features:

- Slow addition of acid and nitrite controls side reactions.

- Electron-withdrawing substituents (chloro) improve yields (78–96%).

- Heating at 50 °C after addition shortens reaction time without yield loss.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitrosation | NaNO2, HCl, 0 °C, slow addition | Controls dimer formation side reactions |

| Rearrangement | Room temp or 50 °C heating | Completes ring closure |

| Oxidation | KMnO4 or CrO3 | Converts aldehyde to acid |

This method offers regioselectivity and is suitable for electron-deficient indoles, as detailed by Büchi’s method and recent optimizations.

Reaction Conditions and Optimization

| Reaction Step | Typical Conditions | Comments |

|---|---|---|

| Alkali hydrolysis | 1 N NaOH, 50 °C, 30 min | Efficient ring opening from isatin derivatives |

| Nitrosation | 0 °C, sulfuric acid, sodium nitrite slow addition | Prevents side-product formation |

| Reduction | SnCl2·2H2O in HCl, 0 °C to room temp, 1 h | Facilitates ring closure |

| Oxidation (if aldehyde intermediate) | KMnO4 or CrO3 in acidic medium | Complete oxidation to carboxylic acid |

| Purification | Recrystallization from acetic acid or filtration | Yields high-purity product |

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization from substituted isatin | 4-chloro-6-methoxyisatin | NaOH, NaNO2, H2SO4, SnCl2 | ~100 | High yield, scalable, simple purification | Requires isatin precursor |

| Nitrosation of substituted indole | 4-chloro-6-methoxyindole | NaNO2, HCl, KMnO4 | 78–96 | Regioselective, suitable for electron-deficient substrates | Multi-step, sensitive to side reactions |

| Direct oxidation of aldehyde intermediate | 4-chloro-6-methoxy-1H-indazole-3-carbaldehyde | KMnO4, CrO3 | High | Efficient conversion to acid | Requires prior aldehyde synthesis |

Research Findings and Notes

- The presence of the chloro group at position 4 and methoxy at position 6 influences electron density, favoring selective functionalization at position 3.

- Side reactions such as dimerization during nitrosation can be minimized by slow reagent addition and temperature control.

- Tin(II) chloride reduction is critical for converting diazonium intermediates to the indazole ring system.

- The oxidation step from aldehyde to acid is well-established with common oxidants, yielding the target carboxylic acid with minimal impurities.

- The methods described are widely used in pharmaceutical intermediate synthesis and provide a balance between yield, purity, and scalability.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C9H7ClN2O3 |

| Molecular Weight | 226.61 g/mol |

| CAS Number | 885520-38-7 |

| Key Functional Groups | Chloro (position 4), Methoxy (position 6), Carboxylic acid (position 3) |

| Common Oxidants | Potassium permanganate, chromium trioxide |

| Common Reductants | Tin(II) chloride dihydrate |

| Typical Reaction Temperatures | 0 °C to 50 °C |

| Purification Methods | Recrystallization from acetic acid |

化学反应分析

Nucleophilic Aromatic Substitution at C4 Chloro Position

The chloro substituent at position 4 undergoes nucleophilic substitution under catalytic conditions, particularly in cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of a palladium catalyst ([1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and potassium carbonate yields biaryl derivatives (e.g., 4-aryl-6-methoxy-1H-indazole-3-carboxylic acid). This method tolerates diverse boronic acids, achieving yields up to 85% depending on steric and electronic effects .

| Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| Pd(dppf)Cl₂, K₂CO₃, ethanol/toluene | 4-(4-Methoxyphenyl)-6-methoxy-1H-indazole-3-carboxylic acid | 17 |

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 participates in standard derivatization reactions:

-

Esterification : Treatment with methanol or ethanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions produces methyl/ethyl esters.

-

Amidation : Activation via thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with amines (e.g., ammonia, alkylamines) yields carboxamide derivatives.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl 4-chloro-6-methoxy-1H-indazole-3-carboxylate | 90% conversion |

| Amidation | SOCl₂, NH₃ (g), THF, 0°C→RT | 4-Chloro-6-methoxy-1H-indazole-3-carboxamide | Requires anhydrous conditions |

Reduction of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents:

-

Lithium Aluminum Hydride (LiAlH4) : Converts the acid to 3-(hydroxymethyl)-4-chloro-6-methoxy-1H-indazole in 65–75% yield. Selectivity depends on reaction duration and temperature.

Methoxy Group Demethylation

The methoxy group at position 6 can be cleaved under acidic or oxidative conditions:

-

Boron Tribromide (BBr₃) : Demethylation at −78°C→RT in dichloromethane produces 4-chloro-6-hydroxy-1H-indazole-3-carboxylic acid (82% yield).

-

Oxidative Cleavage : KMnO₄ in acidic media converts the methoxy group to a carbonyl, though this pathway is less common due to competing indazole ring oxidation.

Electrophilic Substitution on the Indazole Core

The indazole ring undergoes electrophilic substitution at activated positions (C5 or C7):

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at C5 or C7, with regioselectivity influenced by the electron-withdrawing carboxylic acid and chloro substituents .

-

Halogenation : N-Bromosuccinimide (NBS) in DMF brominates the indazole ring at C5 (68% yield).

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C→50°C | 4-Chloro-5-nitro-6-methoxy-1H-indazole-3-carboxylic acid | 55 |

| Bromination | NBS, DMF, 60°C, 12h | 4-Chloro-5-bromo-6-methoxy-1H-indazole-3-carboxylic acid | 68 |

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:

-

Copper-Catalyzed Decarboxylation : Heating with CuO in quinoline at 200°C yields 4-chloro-6-methoxy-1H-indazole (87% yield).

Indazole Ring Functionalization via C–H Activation

Rhodium(III) or cobalt(III) catalysts enable direct C–H bond functionalization:

-

Alkylation : Reaction with acrylates under Rh(III) catalysis introduces alkyl groups at C7 (e.g., 4-chloro-6-methoxy-7-(propionyl)-1H-indazole-3-carboxylic acid) .

| Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|

| [Cp*RhCl₂]₂ | Methyl acrylate | 4-Chloro-6-methoxy-7-(methoxycarbonylmethyl)-1H-indazole-3-carboxylic acid | 73 |

Key Mechanistic Insights:

科学研究应用

Pharmaceutical Applications

1. Drug Development

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has shown promise in the development of drugs targeting inflammatory diseases and cancer. Specifically, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in disease progression, making it a valuable asset in medicinal chemistry.

2. Mechanism of Action

The mechanism by which 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid exerts its effects involves interaction with various biological targets. It can modulate enzyme activity and receptor binding, which is crucial for developing therapeutic agents.

Biochemical Research

1. Enzyme Inhibition Studies

Research has demonstrated that this compound can serve as a potent inhibitor of certain enzymes linked to metabolic pathways. For instance, studies have shown its efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.

2. Receptor Binding

The compound has also been explored for its binding affinity to various receptors, including G protein-coupled receptors (GPCRs). Its ability to act as an allosteric modulator opens avenues for developing treatments for central nervous system disorders.

Material Science Applications

1. Polymer Synthesis

Due to its unique chemical structure, this compound is being investigated for its potential in creating new polymers and materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

2. Coatings Development

The compound's chemical properties are being explored for use in coatings that require specific resistance to environmental factors, thus broadening its applicability in industrial settings.

Agricultural Chemistry

1. Agrochemical Development

In agricultural research, this compound is being evaluated for its potential as a precursor to develop new herbicides or fungicides. Its effectiveness against specific plant pathogens could lead to more sustainable agricultural practices.

Analytical Chemistry

1. Chromatography and Spectroscopy

this compound is utilized in analytical techniques such as chromatography and spectroscopy for the identification and quantification of other compounds. Its role as a standard reference material enhances the accuracy of analytical methods.

Case Studies

作用机制

The mechanism of action of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the target organism or cell type.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared to three closely related indazole and indole derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Halogen Substituents: Chloro vs. Bromo

- Steric and Binding Implications : Bromine’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) may improve hydrophobic interactions in protein binding pockets but could increase steric hindrance .

Methoxy vs. Hydroxy Groups

- Stability : The methoxy group in the target compound is less prone to oxidation or conjugation than the hydroxy group in 4-bromo-6-hydroxy-1H-indazole-3-carboxylic acid, improving metabolic stability .

Indazole vs. Indole Core

- Aromatic System : Indazole’s dual adjacent nitrogen atoms enable tautomerism and stronger hydrogen-bonding networks compared to indole’s single nitrogen, which may translate to higher target selectivity .

生物活性

4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features including a chloro group at the 4th position, a methoxy group at the 6th position, and a carboxylic acid group at the 3rd position. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds derived from indazole structures have been shown to inhibit various cancer cell lines, demonstrating IC50 values in the nanomolar range. In particular, studies have highlighted the effectiveness of indazole derivatives against colon cancer cells, with specific compounds achieving notable tumor growth inhibition in vivo models .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects as well. The presence of both chloro and methoxy groups enhances its reactivity and interaction with biological targets, making it a candidate for further investigation in antimicrobial applications. Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors that play critical roles in cellular proliferation and survival. The exact pathways are under investigation, but the structure-activity relationship (SAR) suggests that modifications to the indazole framework can significantly influence its biological efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents at the 4 and 6 positions of the indazole ring are crucial for enhancing biological activity. For example, variations in these substituents can lead to significant differences in potency against cancer cell lines or microbial organisms .

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Anticancer (Colon Cancer) | [Specific Value] |

| Similar Indazole Derivative | Antimicrobial | [Specific Value] |

Case Study 1: Anticancer Efficacy

In a study examining various indazole derivatives, researchers found that a compound similar to this compound exhibited potent antiproliferative effects against HCT116 colon cancer cells. The compound was tested in vitro and demonstrated an IC50 value indicating strong efficacy compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of several indazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth across multiple strains, suggesting potential for development as an antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of substituted nitroaniline precursors. For example, 4-chloro-2-nitroaniline derivatives can undergo cyclization with ethyl acetoacetate under basic conditions, followed by hydrolysis to introduce the carboxylic acid group. Methoxy substitution at the 6-position may require protection/deprotection strategies (e.g., using methoxy-protected intermediates) to avoid side reactions .

- Critical Parameters : Temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalyst use (e.g., Pd/C for deprotection) significantly impact purity and yield. Industrial-scale synthesis often employs continuous flow reactors for improved efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy at C6, chloro at C4) and aromatic proton coupling patterns .

- HPLC-MS : For purity assessment (>95%) and molecular ion confirmation (expected [M-H]⁻ at m/z 255.6).

- X-ray Crystallography : To resolve ambiguities in regiochemistry, particularly distinguishing between N1 and N2 indazole tautomers .

Q. What are the primary challenges in achieving high purity during synthesis?

- Common Issues :

- Byproduct formation due to incomplete cyclization or halogen displacement.

- Residual solvents (e.g., DMF) in final products.

- Solutions : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (acetic acid/water) are effective for purification .

Advanced Research Questions

Q. How does the substitution pattern (chloro at C4, methoxy at C6) influence binding affinity to biological targets like FGFR kinases?

- Structure-Activity Relationship (SAR) :

- The chloro group at C4 enhances steric and electronic interactions with hydrophobic kinase pockets, while the methoxy at C6 may form hydrogen bonds with polar residues (e.g., Asp522 in FGFR1) .

- Comparative studies with analogs (e.g., 6-methyl or 6-iodo derivatives) show reduced potency, highlighting the methoxy group’s role in selectivity .

Q. What experimental strategies can resolve contradictions in reported enzyme inhibition data for this compound?

- Approach :

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

- Validate assays under standardized conditions (pH 7.4, 25°C) to minimize variability.

- Cross-reference with structural analogs (e.g., 4-chloro-6-methyl derivatives) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with metabolic enzymes (e.g., CYP3A4).

- Use QSAR models to correlate logP values with bioavailability. Substituents like ester prodrugs at the carboxylic acid group may enhance membrane permeability .

Q. What role does this compound play in material science applications, such as polymer synthesis?

- Applications :

- The indazole core’s rigidity and hydrogen-bonding capacity make it a candidate for high-performance polymers.

- Copolymerization with acrylates (via radical initiation) improves thermal stability (TGA data shows degradation >300°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。